Introduction: The Strategic Importance of N-Cyclopropyl-3-bromo-5-trifluoromethylbenzenesulfonamide
Introduction: The Strategic Importance of N-Cyclopropyl-3-bromo-5-trifluoromethylbenzenesulfonamide
An In-depth Technical Guide to the Synthesis of N-Cyclopropyl-3-bromo-5-trifluoromethylbenzenesulfonamide
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
N-Cyclopropyl-3-bromo-5-trifluoromethylbenzenesulfonamide (CAS No: 951884-61-0) is a key building block in modern medicinal chemistry.[1][2] Its molecular structure, featuring a trifluoromethyl group, a bromine atom, and a cyclopropylamine-derived sulfonamide, offers a unique combination of properties sought after in drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions. The cyclopropyl moiety is a well-regarded feature in pharmaceutical design, often used to improve potency and modulate physicochemical properties.[3]
This guide provides a comprehensive overview of the most direct and reliable synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure both high yield and purity.
Overall Synthetic Strategy
The synthesis is efficiently achieved via a robust two-step sequence. The strategy hinges on the initial preparation of a key electrophilic intermediate, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, followed by its reaction with the nucleophile, cyclopropylamine. This approach is logical, scalable, and relies on well-established chemical transformations.
Caption: High-level overview of the two-step synthesis pathway.
Part 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride
The cornerstone of this synthesis is the successful preparation of the sulfonyl chloride intermediate. This compound is a moisture-sensitive liquid that serves as a potent electrophile for the subsequent amidation step.[4][5]
Table 1: Properties of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
| Property | Value | Source(s) |
| CAS Number | 351003-46-8 | [4][6] |
| Molecular Formula | C₇H₃BrClF₃O₂S | [6][7] |
| Molecular Weight | 323.51 g/mol | [5][7] |
| Appearance | Clear, colorless liquid | [4][7] |
| Boiling Point | 217-218 °C | [4][5] |
| Density | 1.835 g/mL at 25 °C | [4][5] |
| Refractive Index | n20/D 1.5240 | [4][5] |
Causality and Mechanistic Insight
The synthesis of the sulfonyl chloride is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation. The starting material, 1-bromo-3-(trifluoromethyl)benzene, is chosen for its commercial availability and the directing effects of its substituents.
-
Directing Effects: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group and a strong meta-director. The bromine (-Br) atom is an electron-withdrawing but ortho, para-director. In this disubstituted ring, the directing effects conflict. However, the strongly deactivating -CF₃ group primarily governs the position of further substitution, directing the incoming chlorosulfonyl group to the C5 position, which is meta to the -CF₃ group and meta to the -Br group. This regioselectivity is crucial for obtaining the desired isomer.
-
Reaction Conditions: Chlorosulfonic acid is a highly reactive and corrosive reagent. The reaction is typically performed at low temperatures to control the reaction rate and prevent unwanted side reactions or degradation. The acid serves as both the reactant and the solvent in many procedures.
Detailed Experimental Protocol: Chlorosulfonation
Safety Precaution: This procedure involves highly corrosive and moisture-sensitive reagents. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. All glassware must be thoroughly dried before use.
Reagents & Equipment:
-
1-bromo-3-(trifluoromethyl)benzene
-
Chlorosulfonic acid (ClSO₃H)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Rotary evaporator
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Reagent Addition: Carefully add chlorosulfonic acid to the flask. Begin a slow, dropwise addition of 1-bromo-3-(trifluoromethyl)benzene from the dropping funnel into the stirred chlorosulfonic acid. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature. Continue stirring for an additional 12-16 hours or until reaction completion is confirmed by an appropriate method (e.g., TLC or GC-MS analysis of a quenched aliquot).
-
Work-up: Very carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker. This quenching step is highly exothermic and will generate HCl gas. Perform this in the back of the fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (CH₂Cl₂), three times.
-
Washing: Combine the organic extracts and wash sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride.
-
Purification: The crude product can be purified by vacuum distillation to yield the final, pure intermediate as a colorless liquid.
Part 2: Synthesis of N-Cyclopropyl-3-bromo-5-trifluoromethylbenzenesulfonamide
This final step involves the formation of the sulfonamide bond through the reaction of the previously synthesized sulfonyl chloride with cyclopropylamine.
Table 2: Properties of N-Cyclopropyl-3-bromo-5-trifluoromethylbenzenesulfonamide
| Property | Value | Source(s) |
| CAS Number | 951884-61-0 | [1][2] |
| Molecular Formula | C₁₀H₉BrF₃NO₂S | [1][2] |
| Molecular Weight | 344.15 g/mol | [2][8] |
| Purity | Typically >98% after purification | [2] |
| Storage | Store at room temperature or refrigerated | [2][8] |
Causality and Mechanistic Insight
This reaction is a classic nucleophilic acyl substitution at a sulfur center. The nitrogen atom of cyclopropylamine acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of cyclopropylamine attacks the sulfur atom, leading to a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion is an excellent leaving group. The tetrahedral intermediate collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion.
-
Acid Scavenging: This reaction generates one equivalent of hydrochloric acid (HCl). To drive the reaction to completion and prevent the protonation of the unreacted cyclopropylamine (which would render it non-nucleophilic), a base is required. Common choices include a tertiary amine like triethylamine, pyridine, or using a slight excess of cyclopropylamine itself to act as the acid scavenger.
Caption: Mechanism of sulfonamide bond formation.
Detailed Experimental Protocol: Sulfonamidation
Safety Precaution: Cyclopropylamine is volatile and flammable. Dichloromethane is a volatile solvent. This procedure must be performed in a well-ventilated fume hood, away from ignition sources. Standard PPE is required.
Reagents & Equipment:
-
3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride
-
Cyclopropylamine
-
Pyridine or Triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Setup: In a round-bottom flask, dissolve cyclopropylamine and the base (e.g., pyridine) in the chosen solvent (e.g., DCM). Place the flask in an ice bath and stir to cool to 0-5 °C.
-
Reagent Addition: Dissolve the 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride in a small amount of DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with more DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-Cyclopropyl-3-bromo-5-trifluoromethylbenzenesulfonamide.
Product Characterization and Validation
To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the cyclopropyl group, and the trifluoromethyl carbon.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (344.15 g/mol ).[2][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should typically exceed 98%.[2]
Safety and Handling Summary
Working with the reagents in this synthesis requires adherence to strict safety protocols.
-
Hazards: The intermediate sulfonyl chloride is corrosive and moisture-sensitive.[4][5] The final product is classified as a skin and eye irritant and may cause respiratory irritation.[9] Chlorosulfonic acid is extremely corrosive and reacts violently with water.
-
Protective Measures: Always use a chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Storage: Store reagents and the final product in tightly sealed containers in a cool, dry, and well-ventilated area. The sulfonyl chloride should be stored under an inert atmosphere (e.g., nitrogen or argon).[4]
References
-
ChemWhat. 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-61-0. Available from: [Link]
-
Synthesis of sulfonyl chloride substrate precursors. Available from: [Link]
-
Oakwood Chemical. 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride. Available from: [Link]
-
BIOFOUNT. 951884-61-0|N-Cyclopropyl 3-bromo-5-trifluoromethylbenzenesulfonamide. Available from: [Link]
-
El-Gazzar M, et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. 2025. Available from: [Link]
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